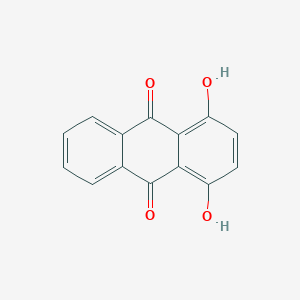
Quinizarin
Descripción general
Descripción
Quinizarin, also known as 1,4-dihydroxyanthraquinone, is a well-known anthraquinone dye molecule with a large conjugated aromatic system. It is characterized by strong absorption of visible light and exhibits luminescent properties in solutions and when complexed with certain metal ions, such as aluminum . Quinizarin has been identified as a bioactive compound in Rhizophora mucronata Lam, a mangrove plant, and has shown promising antimicrobial, antioxidant, and anti-cancer activities .
Synthesis Analysis
The synthesis of quinizarin derivatives has been explored in various studies. One approach involves the electrochemical oxidation of quinizarin in the presence of arylsulfinic acids, leading to the formation of new sulfone derivatives . Another method includes a double Baeyer-Villiger reaction of quinizarin dimethyl ether, which provides access to 1,2,3,4-tetraoxygenated benzenes and has been applied to the synthesis of bioactive natural products . Additionally, quinizarin has been used in the synthesis of macrocyclic receptors with intrinsic fluorescence, which adopt a vase-like conformation and allow additional contacts with enclosed guest molecules .
Molecular Structure Analysis
The molecular structure of quinizarin has been studied using various spectroscopic techniques. For instance, the chemisorption of quinizarin on alumina surfaces has been investigated using density functional theory, revealing a perpendicular arrangement of the molecule on the surface and providing insights into its electronic structure . The structure of quinizarin has also been confirmed through NMR spectroscopy, molecular modeling, and X-ray crystallography in the context of macrocyclic receptors .
Chemical Reactions Analysis
Quinizarin participates in various chemical reactions due to its reactive hydroxyl groups. It forms complexes with metal ions such as aluminum, resulting in highly fluorescent pink-red complexes with potential applications in photochemistry and chemical sensors . The molecule's reactivity has also been exploited in the synthesis of ternary cobalt(III) complexes, which are considered as models for anthracycline-based anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinizarin have been characterized through multiple techniques. Thin films of quinizarin deposited by evaporation have been studied using IR absorption, X-ray diffraction, NMR, and other spectroscopic methods, confirming the amorphous nature of the films and the preservation of the molecule's structure during deposition . Quinizarin's suitability for atomic layer deposition has been demonstrated, highlighting its potential for the design of organic components in various technological applications . Additionally, the binding capabilities of quinizarin to human serum albumin have been investigated, showing that certain derivatives have higher affinity to the protein .
Relevant Case Studies
Quinizarin derivatives have been evaluated as potential anticancer agents, particularly against acute T lymphoblastic leukemia. These derivatives, including those containing quaternary ammonium salts and/or thiourea groups, have shown inhibitory effects on leukemia cell proliferation and induced apoptosis through the activation of the caspase-dependent pathway . Another case study involves the use of quinizarin in the formulation of therapeutic drugs against bacterial infections and cancer, supported by molecular docking and dynamics simulation studies .
Aplicaciones Científicas De Investigación
1. Atomic Layer Deposition
- Application Summary: Quinizarin is used in the formation of hybrid films by atomic/molecular layer deposition. It is used as a tool for designing optical coatings by exploiting extended aromaticity .
- Methods of Application: The films were deposited in an F-120 research-type ALD-reactor at 175 °C . Quinizarin is combined with trimethylaluminium to produce a deep pink coating with strong optical absorption .
- Results or Outcomes: The low deposition temperature of 175 °C allows coating of even fragile and temperature-sensitive organic substrates . The growth rate of the films was 0.28 nm per cycle .
2. Monitoring the Activity of Immobilized Lipase
- Application Summary: Quinizarin diester is used as a fluoro-chromogenic substrate of the activity of lipase supported in poly (methylmetacrylate) beads (CALB, Novozym ® 435) dispersed in organic solvents .
- Methods of Application: The enzymatic conversion is accomplished by spectroscopic measurements and it follows a sigmoid curve from which the mean reaction time of the enzymatic process can be determined .
- Results or Outcomes: The enzyme activity may be determined from diverse analytical methods . The use of fluorochromic compounds is one of the most practical methods .
3. Intercalation into DNA
- Application Summary: Quinizarin has been investigated for its intercalation into DNA .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Mediated Reduction of Oxygen
- Application Summary: Quinizarin has been used to study the mediated reduction of oxygen. The electrochemical properties of Quinizarin have been revealed through its mediated reduction of oxygen .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The reversible reduction of Quinizarin, which in the presence of oxygen leads to the formation of reactive oxygen species, is found to occur at -0.535 V (vs. SCE) pH 6.84 and the irreversible oxidation leading to the molecules degradation occurs at 0.386 V (vs. SCE) pH 6.84 .
5. Solid-State Hybrid and Organic Films
- Application Summary: Quinizarin has good properties for film deposition due to reactive –OH groups and low sublimation temperature (130 °C). This opens the way for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways .
- Methods of Application: The films were deposited with trimethylaluminium and quinizarin at 175 °C with a growth rate of 0.28 nm per cycle .
- Results or Outcomes: The low sublimation temperature, good reactivity and large conjugated system of quinizarin open the way for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways .
6. Dye-Sensitized Solar Cells
- Application Summary: Quinizarin is used in the design of organic components for dye-sensitized solar cells . It has a large conjugated aromatic system with strong absorption of visible light and shows strong luminescence both in solutions and as a complex together with aluminium ions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The low sublimation temperature, good reactivity, and large conjugated system of quinizarin open the way for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways .
7. Chemical Investigation of the Intercalation of Quinizarin into DNA
- Application Summary: Quinizarin has been used for the chemical investigation of the intercalation into DNA . The reversible reduction of the quinizarin, which in the presence of oxygen leads to the formation of reactive oxygen species, is found to occur at −0.535 V (vs. SCE) pH 6.84 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The irreversible oxidation leading to the molecules degradation occurs at 0.386 V (vs. SCE) pH 6.84 .
Safety And Hazards
Direcciones Futuras
Quinizarin shows potential for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways . Its low sublimation temperature, good reactivity, and large conjugated system open the way for its use in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .
Propiedades
IUPAC Name |
1,4-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIZVNYDFNHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044464 | |
| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinizarin | |
CAS RN |
81-64-1 | |
| Record name | Quinizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
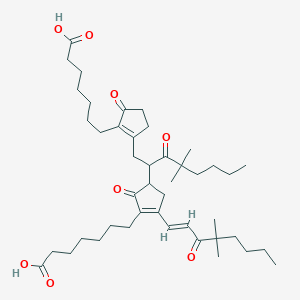
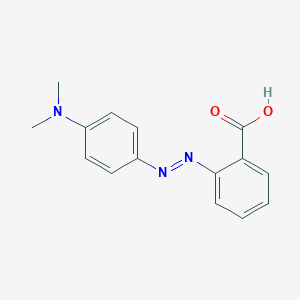
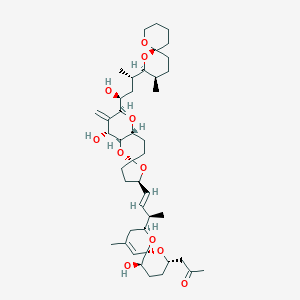
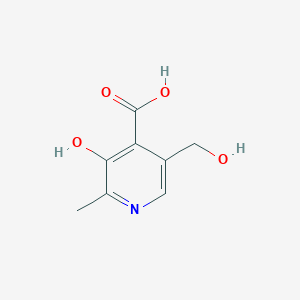
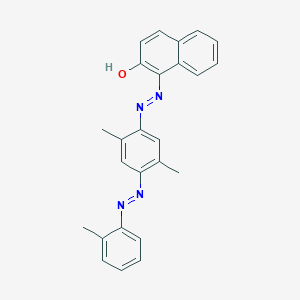
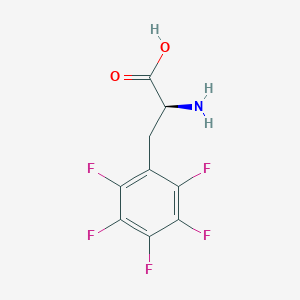
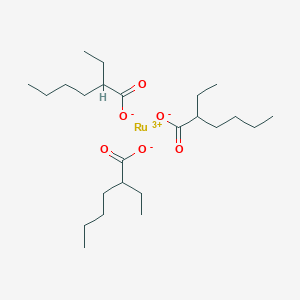
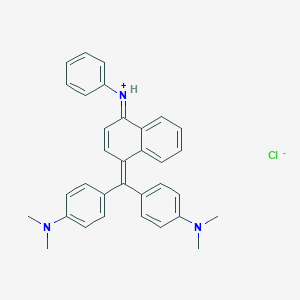
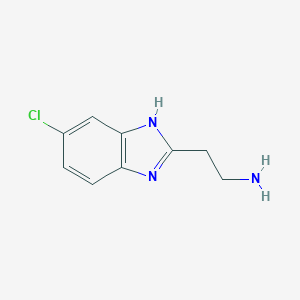
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
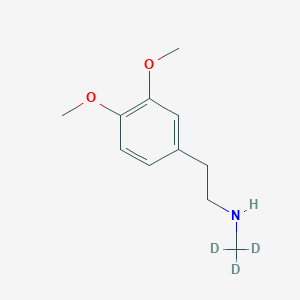
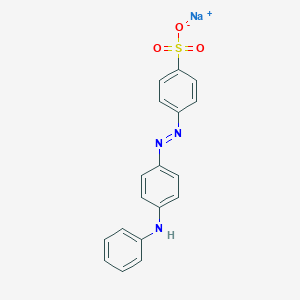
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)